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molecular formula C10H10N4O2 B8536380 ethyl 2-phenyl-2H-tetrazole-5-carboxylate

ethyl 2-phenyl-2H-tetrazole-5-carboxylate

Cat. No. B8536380
M. Wt: 218.21 g/mol
InChI Key: DSVGMNRERUUNAT-UHFFFAOYSA-N
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Patent
US08586707B2

Procedure details

To 0.8 mL ethyl glyoxylate in toluene (50%) was added 130 mL ethanol solution of sulfonyl hydrazide (0.69 g, 4.0 mmol). The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL of chilled distilled water was added. A white precipitate (sulfonylhydrazone) was generated, which was collected by filtration. The filtrate was subsequently dissolved in 50 ml pyridine to derive solution A. Separately, to a 10 mmol solution of aniline in a 1:1 mixture of ethanol and water (20 mL cooled to −5° C.) was added 3.0 mL of concentrated HCl. To the resulting acidic aniline solution, 4 mL solution of sodium nitrate (0.690 g, 10 mmol) was added drop-wise generating the phenyl-diazonium salt solution (solution B). Both solutions were cooled to −5° C. and solution B was added drop-wise to solution A over a period of 30 minutes. Following addition, the reaction mixture was allowed to warm up to room temperature over 45 min and subsequently extracted with ethyl acetate three times. The organic layer was subsequently washed with a 0.1 N HCl solution, dried over sodium sulfate, and concentrated. The crude mixture was purified via a silica gel chromatography using a stepwise gradient of ethyl acetate/hexane to afford ethyl 2-phenyl-2H-tetrazole-5-carboxylate as a pink-purple powder. Following purification, sodium hydroxide (7.5 mmol; 0.6 g dissolved in 2 mL of water) was added to a 50 mL solution of ethyl 2-phenyl-2H-tetrazole-5-carboxylate in ethanol. The reaction mixture was refluxed overnight and allowed to cool to −5° C. The mixture was acidified with 1.2 mL of dilute HCl solution. The resulting solution was extracted five times with ethyl acetate to yield the titled compound (0.37 g, 49%): 1H NMR (500 MHz, CDCl3) δ 8.24 (d, J=7.5 Hz, 2H) 7.60 (m, 3H); 13C NMR (75.4 MHz, CDCl3) δ 158.6, 158.3, 135.9, 130.7, 130.2, 120.3; HRMS (EI) calcd for C8H6N2O2 162.0424 [M−N2]+, found 162.0423.
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl glyoxylate
Quantity
0.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonyl hydrazide
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Six
Quantity
0.69 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=O.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl.[N+:16]([O-])([O-])=O.[Na+].C1([N+:27]#[N:28])C=CC=CC=1>C1(C)C=CC=CC=1.O.C(O)C>[C:9]1([N:8]2[N:28]=[N:27][C:2]([C:1]([O:5][CH2:6][CH3:7])=[O:4])=[N:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethyl glyoxylate
Quantity
0.8 mL
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
sulfonyl hydrazide
Quantity
0.69 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
solution
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
solution
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
0.69 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[N+]#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hr at room temperature in an open flask before 130 mL
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of chilled
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The filtrate was subsequently dissolved in 50 ml pyridine
TEMPERATURE
Type
TEMPERATURE
Details
Both solutions were cooled to −5° C.
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with ethyl acetate three times
WASH
Type
WASH
Details
The organic layer was subsequently washed with a 0.1 N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified via a silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(N=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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